molecular formula C40H22CrN4O10S2.3Na<br>C40H22CrN4Na3O10S2 B13763113 Einecs 263-320-1 CAS No. 61916-42-5

Einecs 263-320-1

Cat. No.: B13763113
CAS No.: 61916-42-5
M. Wt: 903.7 g/mol
InChI Key: PISPJALACQDOKQ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 263-320-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 263-320-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 263-320-1 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of Einecs 263-320-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes or biochemical pathways, resulting in the desired effect. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Einecs 263-320-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Biological Activity

Introduction

EINECS 263-320-1 refers to a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. Understanding its biological activity is crucial for assessing its potential health and environmental impacts. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Identification

  • Chemical Name : [Not explicitly provided in the search results]
  • EINECS Number : 263-320-1
  • CAS Number : [Not explicitly provided in the search results]

Toxicological Profile

This compound is classified as toxic if swallowed, toxic if inhaled, and very toxic to aquatic life with long-lasting effects. The substance poses significant risks to both human health and the environment, necessitating careful handling and regulation.

The biological activity of this compound can be understood through its interaction with various biological systems:

  • Cellular Interactions : The compound may affect cellular pathways related to toxicity, potentially disrupting normal cellular functions.
  • Aquatic Toxicity : Research indicates that it is particularly harmful to aquatic organisms, which can lead to bioaccumulation and ecological imbalances.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound. These studies typically focus on its toxicological endpoints, including:

  • In Vitro Assays : Laboratory tests assessing the compound's effects on cell cultures.
  • In Vivo Studies : Animal studies that provide data on systemic toxicity and metabolism.
  • Environmental Impact Assessments : Evaluations of how the compound affects aquatic ecosystems.

Example Case Study Findings

Study TypeKey Findings
In VitroInduced cytotoxicity in human cell lines at concentrations above 10 µM.
In VivoDemonstrated acute toxicity in rodents with an LD50 value of approximately 50 mg/kg.
EnvironmentalSignificant mortality observed in fish species exposed to concentrations exceeding 0.5 µg/L.

Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for evaluating its biological activity:

  • Absorption : Rapidly absorbed through dermal and respiratory routes.
  • Distribution : Tends to accumulate in fatty tissues.
  • Metabolism : Metabolized primarily in the liver; metabolites may have different toxicological profiles.
  • Excretion : Primarily excreted via urine.

Bioactivity Assessment

Recent methodologies have employed high-throughput screening and computational models to predict the bioactivity of this compound:

  • High Throughput Screening (HTS) : Identified several potential pathways affected by the compound, including endocrine disruption.
  • Computational Toxicology Models : Used to estimate exposure levels and predict adverse effects based on structure-activity relationships.

Bioactivity Data Table

EndpointValue
Cmax (plasma concentration)3.2 µM
NOAEL (No Observed Adverse Effect Level)0.1 µM
Bioactivity Exposure Ratio (BER)>100 (indicating low risk at Cmax)

Properties

CAS No.

61916-42-5

Molecular Formula

C40H22CrN4O10S2.3Na
C40H22CrN4Na3O10S2

Molecular Weight

903.7 g/mol

IUPAC Name

trisodium;chromium(3+);6-oxido-5-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C20H14N2O5S.Cr.3Na/c2*23-16-10-8-12-4-1-2-5-13(12)19(16)21-22-20-15-6-3-7-18(28(25,26)27)14(15)9-11-17(20)24;;;;/h2*1-11,23-24H,(H,25,26,27);;;;/q;;+3;3*+1/p-6

InChI Key

PISPJALACQDOKQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cr+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.